molecular formula C9H15NO3 B1265794 1-Butanoylpyrrolidine-2-carboxylic acid CAS No. 23500-13-2

1-Butanoylpyrrolidine-2-carboxylic acid

Cat. No.: B1265794
CAS No.: 23500-13-2
M. Wt: 185.22 g/mol
InChI Key: PNRXXKVCHJXHPZ-ZETCQYMHSA-N
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Description

1-Butanoylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butanoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanoylpyrrolidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acylation of pyrrolidine-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Butanoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of butanoylpyrrolidine-2-carboxaldehyde or butanoylpyrrolidine-2-carboxylate.

    Reduction: Formation of butanoylpyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanoylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 1-butanoylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

1-Butanoylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic acid: Lacks the butanoyl group, resulting in different chemical properties and reactivity.

    1-Acetylpyrrolidine-2-carboxylic acid: Contains an acetyl group instead of a butanoyl group, leading to differences in its chemical behavior and applications.

    1-Propionylpyrrolidine-2-carboxylic acid:

Biological Activity

1-Butanoylpyrrolidine-2-carboxylic acid is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for future research and applications.

This compound is classified as a pyrrolidine derivative with a butanoyl group attached to the nitrogen atom. Its molecular formula is C8H15N1O2C_8H_{15}N_1O_2 and it has a molecular weight of 157.21 g/mol. The compound's structure enables it to interact with various biological targets, influencing metabolic pathways and cellular functions.

Cellular Effects

Research indicates that this compound modulates cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in amino acid transport and metabolism, thereby altering cellular metabolic flux. For instance, studies have demonstrated its influence on aminoacyl-tRNA synthetases, which are crucial for protein synthesis.

The compound exerts its biological effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator depending on the biochemical context. Notably, it may inhibit certain aminoacyl-tRNA synthetases, leading to decreased protein synthesis. Additionally, it modulates transcription factors that regulate gene expression.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has shown stability under standard conditions but may degrade over time, affecting its biological activity.
  • Animal Models : Dosage studies in animal models reveal that low doses can enhance specific biochemical pathways, while high doses may induce toxicity and disrupt amino acid metabolism.

Metabolic Pathways

The compound participates in various metabolic pathways related to amino acids. It interacts with enzymes that facilitate the incorporation of amino acids into proteins, influencing metabolic flux and metabolite levels within cells.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

CompoundStructureKey Differences
Pyrrolidine-2-carboxylic acid Lacks butanoyl groupDifferent reactivity and properties
1-Acetylpyrrolidine-2-carboxylic acid Contains acetyl groupVariations in chemical behavior
1-Propionylpyrrolidine-2-carboxylic acid Contains propionyl groupDistinct applications in synthesis

Safety Profile

While this compound has promising biological activity, safety assessments indicate potential hazards such as skin irritation and respiratory issues upon exposure. Therefore, handling precautions are necessary in laboratory settings.

Properties

CAS No.

23500-13-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-1-butanoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

PNRXXKVCHJXHPZ-ZETCQYMHSA-N

SMILES

CCCC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CCCC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CCCC(=O)N1CCCC1C(=O)O

Key on ui other cas no.

23500-13-2

sequence

P

Origin of Product

United States

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